3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol
Overview
Description
Trifluoromethyl groups (-CF3) are commonly found in many pharmaceuticals and agrochemicals due to their ability to enhance lipophilicity, metabolic stability, and pharmacokinetic properties . Azabicyclo compounds, on the other hand, are characterized by their bicyclic structure with a nitrogen atom incorporated into the ring system. They are often used in the synthesis of various pharmaceuticals due to their unique chemical properties .
Molecular Structure Analysis
The molecular structure of trifluoromethyl-containing compounds and azabicyclo compounds can vary greatly depending on the specific compound. For trifluoromethyl-containing compounds, the -CF3 group is often attached to a carbon atom in the molecule . For azabicyclo compounds, the nitrogen atom is incorporated into a bicyclic ring system .Chemical Reactions Analysis
Trifluoromethyl groups can participate in various chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions . The chemical reactions of azabicyclo compounds can vary greatly depending on the specific structure of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl-containing compounds and azabicyclo compounds can vary greatly depending on the specific compound. For example, trifluoromethyl groups can enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of a compound .Scientific Research Applications
Pharmaceutical Drug Development
The trifluoromethyl group is a common pharmacophore in many FDA-approved drugs due to its ability to enhance the biological activity and metabolic stability of pharmaceutical compounds . 3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol could serve as a precursor or an intermediate in the synthesis of novel drug molecules, particularly those targeting neurological disorders where similar structures are prevalent.
Synthesis of Tropane Alkaloids
The azabicyclooctane core is central to the family of tropane alkaloids, which have a wide array of biological activities . This compound could be used in the stereoselective synthesis of these alkaloids, which are of interest for their medicinal properties, including analgesic and anticholinergic effects.
Mechanism of Action
Target of Action
While the specific targets of this compound are not known, azabicyclo octanes like 1,4-diazabicyclo[2.2.2]octane (DABCO) are commonly used in organic synthesis as weak Lewis bases . They can act as catalysts for a series of organic reactions .
Mode of Action
The mode of action of azabicyclo octanes generally involves their basic, nucleophilic, and catalytic properties . They can facilitate reactions by acting as a base, catalyst, or reagent .
Biochemical Pathways
Compounds with a trifluoromethyl group have been found in many fda-approved drugs and exhibit numerous pharmacological activities .
Pharmacokinetics
The solubility of similar compounds like dabco in various solvents has been reported .
Result of Action
Azabicyclo octanes can facilitate a variety of organic reactions, potentially leading to the synthesis of various useful compounds .
Action Environment
The action of azabicyclo octanes can be influenced by various factors, including the presence of other reagents, the solvent used, and the temperature .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO/c9-8(10,11)7(13)5-12-3-1-6(7)2-4-12/h6,13H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRKNKYWGDJSHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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